molecular formula C18H16BrNO3 B2653009 (Z)-2-(3-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 896852-90-7

(Z)-2-(3-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No. B2653009
CAS RN: 896852-90-7
M. Wt: 374.234
InChI Key: NNIOBXOAWGMBMW-SXGWCWSVSA-N
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Description

The compound is a benzofuran derivative. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings. This particular compound has several functional groups attached to it, including a bromobenzylidene group, a dimethylamino group, and a hydroxy group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran core, with the various substituents attached at the specified positions. The bromine atom would add significant weight to the molecule, and the dimethylamino group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing bromine atom and the electron-donating dimethylamino group. The hydroxy group could potentially be deprotonated under basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would increase its molecular weight and could enhance its lipophilicity. The dimethylamino group could potentially make it a base under certain conditions .

Scientific Research Applications

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its activity would depend on its interactions with biological targets. The bromine atom could potentially enhance its binding to certain targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. As with any chemical, appropriate precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its reactivity under various conditions, studying its potential biological activity, and investigating its potential applications in fields like medicinal chemistry .

properties

IUPAC Name

(2Z)-2-[(3-bromophenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-20(2)10-14-15(21)7-6-13-17(22)16(23-18(13)14)9-11-4-3-5-12(19)8-11/h3-9,21H,10H2,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIOBXOAWGMBMW-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Br)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)Br)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(3-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

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